molecular formula C8H9F2N B6207783 4-ethyl-2,6-difluoroaniline CAS No. 1452007-17-8

4-ethyl-2,6-difluoroaniline

Cat. No.: B6207783
CAS No.: 1452007-17-8
M. Wt: 157.16 g/mol
InChI Key: CWOOIKWKZRRDKK-UHFFFAOYSA-N
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Description

4-ethyl-2,6-difluoroaniline is an organic compound with the molecular formula C8H9F2N It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions of the benzene ring are replaced by fluorine atoms, and the hydrogen atom at the 4 position is replaced by an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-ethyl-2,6-difluoroaniline can be synthesized through several methods. One common approach involves the difluoroalkylation of aniline derivatives. For instance, a visible-light organo-photocatalytic system can be used to introduce difluoroalkyl groups under mild conditions . Another method involves the formation of an electron donor-acceptor complex between anilines and ethyl difluoroiodoacetate, which provides an efficient and straightforward strategy for the preparation of difluoroalkyl derivatives .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow processes to ensure high yield and purity. The Halex process, which involves the treatment of dichlorobenzene with a metal fluoride, can be adapted for the synthesis of difluoroaniline derivatives . This method is advantageous due to its short route and high selectivity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2,6-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Amines, reduced aromatic compounds.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-ethyl-2,6-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-2,6-difluoroaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, influencing its interaction with biological membranes and proteins.

Comparison with Similar Compounds

4-ethyl-2,6-difluoroaniline can be compared with other fluorinated aniline derivatives, such as:

    2,6-difluoroaniline: Lacks the ethyl group at the 4 position, resulting in different chemical properties and reactivity.

    4-ethyl-2-fluoroaniline: Contains only one fluorine atom, leading to different stability and reactivity.

    4-ethyl-2,6-dichloroaniline: Chlorine atoms replace fluorine, resulting in different electronic and steric effects.

The unique combination of ethyl and fluorine substituents in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-ethyl-2,6-difluoroaniline can be achieved through a multi-step process involving the introduction of the ethyl and difluoro substituents onto aniline.", "Starting Materials": [ "Aniline", "Ethyl bromide", "Potassium carbonate", "Fluorine gas", "Iron(III) fluoride" ], "Reaction": [ "Step 1: Nitration of aniline using nitric acid and sulfuric acid to yield 4-nitroaniline.", "Step 2: Reduction of 4-nitroaniline using iron and hydrochloric acid to yield 4-aminoaniline.", "Step 3: Alkylation of 4-aminoaniline using ethyl bromide and potassium carbonate to yield 4-ethylaminoaniline.", "Step 4: Fluorination of 4-ethylaminoaniline using fluorine gas and iron(III) fluoride to yield 4-ethyl-2,6-difluoroaniline." ] }

CAS No.

1452007-17-8

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

4-ethyl-2,6-difluoroaniline

InChI

InChI=1S/C8H9F2N/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3

InChI Key

CWOOIKWKZRRDKK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)F)N)F

Purity

95

Origin of Product

United States

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